Boc-Ser(Ac)-OH.DCHA
Description
Significance of Protected Amino Acids in Advanced Synthetic Chemistry
In the realm of advanced synthetic chemistry, particularly in the assembly of peptides and the synthesis of complex natural products, the use of protected amino acids is a fundamental and indispensable strategy. nih.gov Amino acids possess multiple reactive functional groups, including an α-amino group, a carboxylic acid group, and, in many cases, a reactive side chain. nih.gov During the formation of a peptide bond, a condensation reaction between the carboxyl group of one amino acid and the amino group of another, these reactive sites must be selectively masked or "protected" to prevent unwanted side reactions and polymerization. wikipedia.org
The choice of protecting groups is critical and is guided by the principles of orthogonality, where one type of protecting group can be removed under specific conditions without affecting others. nih.gov This allows for a controlled and stepwise elongation of the peptide chain. wikipedia.org Common protecting groups for the α-amino group include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), each with its own set of conditions for removal. peptide.com Similarly, reactive side chains, such as the hydroxyl group of serine or the sulfhydryl group of cysteine, require their own protecting groups to prevent undesirable reactions. nih.govpeptide.com The strategic use of these protecting groups is paramount to achieving high yields and purity in the final synthetic target. nih.gov Recent advancements have even explored strategies using unprotected amino acids to create a more environmentally sustainable process, though challenges with side reactions like epimerization persist. chemrxiv.org
Overview of Serine Derivatives and Their Role in Peptide and Organic Synthesis
Serine, with its hydroxymethyl side chain, is a versatile amino acid that plays a crucial role in the structure and function of many proteins and is a precursor for the biosynthesis of other biomolecules. In chemical synthesis, serine and its derivatives are valuable building blocks for creating a wide array of pharmacologically active compounds, including antibacterial, antiviral, and antitumor peptides. rsc.org
The hydroxyl group of serine is a key site for modification, and its protection is often necessary during peptide synthesis to avoid side reactions such as O-acylation. peptide.com A variety of protecting groups have been developed for the serine side chain, including benzyl (B1604629) (Bzl) ethers, commonly used in Boc-based synthesis, and tert-butyl (tBu) ethers, favored in Fmoc-based strategies. peptide.com The choice of protecting group can influence the properties of the resulting peptide and the conditions required for its final deprotection. peptide.com Furthermore, glycosylated serine derivatives are important in the synthesis of glycoproteins, although their use can sometimes be complicated by side reactions like epimerization. acs.org The ability to create O-protected serine analogs is crucial for their successful incorporation into synthetic peptides and other pharmaceuticals. rsc.org
Rationale for Utilizing the Dicyclohexylammonium (B1228976) (DCHA) Salt Form in Research Methodologies
The use of N-protected amino acids as their dicyclohexylammonium (DCHA) salts is a common and advantageous practice in peptide synthesis. bachem.combachem.com This salt formation offers several practical benefits for the research chemist. Firstly, many free N-protected amino acids are oils or amorphous solids that can be difficult to handle, purify, and store. bachem.combachem.com Conversion to the DCHA salt often results in a stable, crystalline solid with a well-defined melting point, which facilitates purification by recrystallization and improves the compound's shelf-life. bachem.combachem.com
Secondly, the DCHA salt can help to suppress certain side reactions during the preparation and storage of the protected amino acid. For instance, the formation of oligopeptide impurities can be minimized. researchgate.net The DCHA salt is readily converted back to the free acid form when needed for coupling reactions, typically by treatment with a mild acid. bachem.com This straightforward conversion allows for the convenient use of these stable, crystalline precursors in both solution-phase and solid-phase peptide synthesis.
Interactive Data Table: Properties of Boc-Ser(Ac)-OH.DCHA
| Property | Value |
| CAS Number | 7801-80-1 glpbio.comchemicalbook.comsigmaaldrich.comchemimpex.com |
| Molecular Formula | C10H17NO6 · C12H23N glpbio.comchemimpex.com |
| Molecular Weight | 428.57 g/mol glpbio.com |
| Purity | ≥ 95% (HPLC) chemimpex.com |
| Storage Temperature | -20°C glpbio.com or 2-8°C iris-biotech.de |
Interactive Data Table: Comparison of Serine Derivatives
| Compound Name | Key Features |
| This compound | N-terminus protected by Boc group, side-chain hydroxyl protected by an acetyl group, and exists as a DCHA salt. |
| Boc-L-serine | Contains only a Boc protecting group on the N-terminus. |
| Fmoc-L-serine | Utilizes the Fmoc protecting group for the N-terminus, which is stable under basic conditions. |
| Boc-Ser(Bzl)-OH | The side-chain hydroxyl group is protected by a benzyl ether. peptide.com |
| Fmoc-Ser(tBu)-OH | The side-chain hydroxyl group is protected by a tert-butyl ether. peptide.com |
Structure
2D Structure
Properties
IUPAC Name |
3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h11-13H,1-10H2;7H,5H2,1-4H3,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHBGKISYHNARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc Ser Ac Oh.dcha and Analogues
Strategies for Nα-Boc Protection of Serine and its Derivatives
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids in peptide synthesis. peptide.comiris-biotech.de Its popularity stems from its stability under a variety of conditions, including exposure to most nucleophiles and bases, and its susceptibility to removal under mild acidic conditions, which allows for orthogonal protection strategies. organic-chemistry.orgtotal-synthesis.com
The most common method for introducing the Boc group onto the nitrogen of serine is through direct N-acylation using di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride ((Boc)₂O). total-synthesis.comresearchgate.net This reaction is typically performed under aqueous or anhydrous conditions in the presence of a base. organic-chemistry.org
A standard procedure involves mixing L-serine with an aqueous solution of a base, such as sodium carbonate or sodium hydrogen carbonate, to achieve a pH between 10 and 12. google.com Boc anhydride is then added to this basic solution. google.com The amine group of serine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the Boc anhydride. total-synthesis.com This process results in the formation of the N-Boc protected serine, with tert-butanol and carbon dioxide as byproducts. total-synthesis.com The reaction's driving force is enhanced by the release of CO₂. total-synthesis.com Industrial-scale preparations often involve the batchwise addition of (Boc)₂O to control the reaction conditions and maximize the yield of Boc-L-serine. google.com
To improve efficiency and chemoselectivity, various catalytic systems and optimized reagents have been developed for N-tert-butyloxycarbonylation. These methods often offer milder reaction conditions and are suitable for a wider range of substrates.
Research has shown that certain ionic liquids can act as effective catalysts for the N-Boc protection of amines. organic-chemistry.org The proposed mechanism involves the electrophilic activation of Boc anhydride through hydrogen bonding with the ionic liquid cation, facilitating the amine's nucleophilic attack. organic-chemistry.org Another efficient and chemoselective method utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, which can be easily recycled. organic-chemistry.org
Additionally, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been identified as a highly efficient, inexpensive, and reusable catalyst for this transformation. organic-chemistry.org This heterogeneous catalyst allows for the N-tert-butoxycarbonylation of amines to proceed at room temperature under solvent-free conditions. organic-chemistry.org Other reagents, such as stable Boc-benzotriazoles, have been developed that react with amino acids in the presence of triethylamine (B128534) to afford Boc-protected amino acids in high yields, free from dipeptide impurities. organic-chemistry.org
O-Acetylation Strategies for the Serine Side Chain Hydroxyl Group
After the protection of the α-amino group, the next step in synthesizing Boc-Ser(Ac)-OH.DCHA is the protection of the serine side chain's hydroxyl group. The acetyl group is used for this purpose. O-Acetylserine itself is an intermediate in the biosynthesis of cysteine in bacteria and plants. wikipedia.org
Chemoselective O-acylation of the hydroxyl group in Nα-protected serine can be achieved under acidic conditions. nih.gov When the Nα-amino group is protonated in a strongly acidic medium, it is effectively "blocked" and rendered non-nucleophilic. This allows for the selective acylation of the less reactive hydroxyl group.
A historical and effective method involves dissolving the N-protected serine in glacial acetic acid saturated with hydrogen chloride (HCl) gas. nih.gov While effective, this procedure can be cumbersome due to the handling of gaseous HCl. nih.gov A more convenient approach, pioneered by Sakami and Toennies, uses a mixture of acetic anhydride in acetic acid with perchloric acid (HClO₄) as a catalyst. nih.gov This method allows for the chemoselective O-acetylation of hydroxyamino acids. nih.gov The resulting O-acetylated product is typically formed as a salt, which can help prevent an undesirable O→N acyl shift that can occur under neutral or basic conditions. nih.gov Storing and handling the O-acyl derivatives as their stable salts is therefore advantageous. nih.gov
The tert-butyl (tBu) group is widely used in modern solid-phase peptide synthesis (SPPS), especially in combination with Fmoc for Nα-protection. iris-biotech.denbinno.com It is stable to the basic conditions used to remove Fmoc but is cleaved by strong acids like trifluoroacetic acid (TFA). iris-biotech.dethermofisher.com The benzyl (B1604629) (Bzl) ether is a classic protecting group, particularly in Boc-based chemistry, and is typically removed by strong acids like hydrogen fluoride (B91410) (HF) or by catalytic hydrogenation. peptide.com
The allyloxycarbonyl (Alloc) and propargyloxycarbonyl (Poc) groups are examples of carbonate-based protecting groups. core.ac.uk The Poc group is stable to both acidic and basic conditions commonly employed in peptide synthesis but can be selectively removed under mild, neutral conditions using reagents like tetrathiomolybdate. core.ac.uk This orthogonality makes it valuable for complex synthetic schemes. core.ac.uk The table below provides a comparative analysis of these protecting groups.
| Protecting Group | Abbreviation | Chemical Nature | Deprotection Conditions | Key Characteristics |
|---|---|---|---|---|
| Acetyl | Ac | Ester | Base-labile (e.g., mild NaOH, NH₃) | Susceptible to O→N acyl shift; often used for temporary protection. nih.gov |
| tert-Butyl | tBu | Ether | Strong acid (e.g., TFA). iris-biotech.dethermofisher.com | Commonly used in Fmoc-SPPS; stable to base. iris-biotech.de |
| Benzyl | Bzl | Ether | Strong acid (e.g., HF); catalytic hydrogenation. peptide.com | Classic protecting group used in Boc-SPPS. |
| Allyloxycarbonyl | Alloc | Carbonate | Transition metal catalysis (e.g., Pd(0)). total-synthesis.com | Orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups. |
| Propargyloxycarbonyl | Poc | Carbonate | Tetrathiomolybdate under neutral conditions. core.ac.uk | Stable to common acidic and basic reagents in peptide synthesis. core.ac.uk |
Dicyclohexylammonium (B1228976) Salt Formation for Enhanced Handling and Purification in Research
The final step in the synthesis is the formation of the dicyclohexylammonium (DCHA) salt. This is a common practice for N-protected amino acids, especially when the free acid form is an oil, is unstable, or is difficult to crystallize. bachem.com The formation of a DCHA salt converts the compound into a stable, crystalline solid that is easier to handle, purify, and store. bachem.comsci-hub.se
The process involves reacting the free acid, Boc-Ser(Ac)-OH, with an equimolar amount of dicyclohexylamine (B1670486), typically in a solvent like acetone. sci-hub.se The resulting salt precipitates and can be isolated in high yield. sci-hub.se The bulky dicyclohexylammonium counterion can also moderate the nucleophilicity of the carboxylate group, which helps to prevent the formation of oligopeptide impurities during subsequent activation steps in peptide synthesis. sci-hub.se
Before the amino acid derivative can be used in peptide synthesis, the DCHA salt must be converted back to the free acid. bachem.com This is typically achieved by suspending the salt in a solvent like ethyl acetate and adding an aqueous acid, such as 10% phosphoric acid, until the pH of the aqueous phase is 2-3. bachem.com The use of phosphoric or sulfuric acid is recommended because dicyclohexylamine forms a sparingly soluble chloride salt with hydrochloric acid. bachem.com After phase separation, the organic layer containing the free amino acid is washed, dried, and evaporated to yield the final product, which is often an oil. bachem.com
Optimized Protocols for DCHA Salt Formation
The formation of a dicyclohexylammonium (DCHA) salt is a common and effective method for the isolation and purification of N-protected amino acids that are difficult to crystallize in their free acid form. Many Boc-protected amino acids, particularly those with modified side chains, initially present as oils or amorphous solids, which can be challenging to handle and purify. The conversion to a DCHA salt provides a crystalline, solid derivative with improved handling characteristics and stability.
A general and widely adopted protocol for the formation of DCHA salts of Boc-amino acids that are oily or non-crystalline involves the following steps:
Dissolution: The crude, oily Boc-amino acid is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.
Addition of DCHA: A stoichiometric amount (typically 1.0 equivalent) of dicyclohexylamine (DCHA) is slowly added to the solution with stirring.
Precipitation: The DCHA salt, being less soluble in the organic solvent, precipitates out of the solution. The process can often be enhanced by cooling the mixture.
Isolation and Purification: The precipitated solid is collected by filtration, washed with a cold, non-polar solvent like hexane or pentane to remove any residual impurities, and then dried under vacuum.
This straightforward procedure is highly effective for a wide range of Boc-amino acids and is particularly advantageous as it often yields a product of high purity without the need for column chromatography.
| Step | Procedure | Purpose |
| 1 | Dissolve crude Boc-amino acid in an organic solvent (e.g., diethyl ether). | To create a homogeneous solution for the reaction. |
| 2 | Slowly add one equivalent of dicyclohexylamine (DCHA). | To react with the carboxylic acid and form the salt. |
| 3 | Allow the DCHA salt to precipitate, potentially with cooling. | To isolate the salt from the solution due to its lower solubility. |
| 4 | Filter, wash with a non-polar solvent, and dry the solid. | To collect, purify, and dry the final crystalline product. |
Role of DCHA in Crystallization and Solid-State Stability for Research Applications
The use of dicyclohexylamine as a salt-forming agent for protected amino acids serves two primary purposes in the context of research applications: facilitating crystallization and enhancing solid-state stability.
Many N-protected amino acids, including derivatives of serine, can be challenging to obtain in a crystalline form. This lack of crystallinity can hinder accurate characterization, purification, and long-term storage. The formation of a salt with a bulky and rigid counter-ion like dicyclohexylammonium can significantly promote crystallization by providing a well-defined ionic interaction that encourages the formation of a stable crystal lattice. This is a crucial step in obtaining a product with high purity, as the crystallization process itself acts as a purification step, excluding impurities from the crystal structure.
Furthermore, the conversion to a DCHA salt often leads to a marked increase in the solid-state stability of the compound. The ionic nature of the salt reduces the reactivity of the free carboxylic acid, making the compound less susceptible to degradation over time, especially when exposed to atmospheric moisture or trace impurities. This enhanced stability is particularly important for commercially available protected amino acids that may be stored for extended periods before use in peptide synthesis. The improved handling properties of a crystalline solid over an oil or amorphous powder are also a significant practical advantage in a laboratory setting. For instance, the dicyclohexylammonium salt of Boc-O-methyl-L-serine is noted for its improved handling and storage properties, which are crucial for laboratory applications chemicalbook.com. Similarly, Boc-O-acetyl-L-serine dicyclohexylammonium salt is utilized in research for its enhanced stability and solubility peptide.com.
| Feature | Benefit of DCHA Salt Formation |
| Physical Form | Converts oils or amorphous solids into crystalline solids. |
| Purification | Facilitates purification through crystallization, often avoiding chromatography. |
| Handling | Crystalline solids are easier to weigh and handle than oils. |
| Stability | Increased solid-state stability allows for longer-term storage. |
Advanced Synthetic Routes and Yield Optimization in the Preparation of this compound
The synthesis of this compound requires careful consideration of protecting group strategy and reaction conditions to achieve high yields and purity. The presence of three functional groups on the serine molecule—the amino group, the carboxylic acid group, and the hydroxyl group—necessitates a strategic approach to ensure selective modification.
Chemo- and Regioselectivity Considerations in Serine Functionalization
The key challenge in the synthesis of Boc-Ser(Ac)-OH is the selective O-acylation of the serine side-chain hydroxyl group in the presence of the N-protected amino group. Direct acylation of Boc-Ser-OH under standard basic or neutral conditions would likely lead to a mixture of products, including N-acylation and di-acylation, or even decomposition.
A highly effective strategy to achieve chemoselective O-acylation of hydroxyamino acids like serine is to perform the reaction under acidic conditions. In an acidic medium, the amino group of the serine derivative is protonated, forming an ammonium (B1175870) salt. This protonation deactivates the nitrogen nucleophile, preventing it from reacting with the acylating agent. The side-chain hydroxyl group, however, remains available for acylation.
This principle has been well-established and is a cornerstone of synthetic strategies for such compounds. For instance, the chemoselective O-acetylation of L-serine can be achieved using acetyl chloride in a mixture of hydrochloric acid and acetic acid. The product is obtained as a crystalline hydrochloride salt. This method has been successfully applied to produce O-acetyl derivatives of serine and other hydroxyamino acids in high yields and purity on a significant scale chemimpex.com.
The general reaction scheme for the chemo- and regioselective O-acetylation of Boc-L-serine would involve:
Protection of the amino group of L-serine with a Boc group.
Selective O-acetylation of the hydroxyl group of Boc-L-serine under acidic conditions to yield Boc-Ser(Ac)-OH.
Formation of the DCHA salt as described previously.
| Reaction Step | Reagents and Conditions | Key Consideration |
| N-Protection | L-Serine, (Boc)₂O, base | Protection of the amino group to prevent side reactions. |
| O-Acetylation | Boc-L-Serine, Acetylating agent (e.g., Ac₂O, AcCl), Acidic medium | Protonation of the amino group to ensure selective acylation of the hydroxyl group. |
| Salt Formation | Boc-L-Ser(Ac)-OH, Dicyclohexylamine | Conversion to a stable, crystalline solid for purification and handling. |
Process Optimization for Scalable Academic Synthesis
For the synthesis of this compound to be practical on a larger scale for academic research, each step of the process must be optimized for efficiency, yield, and ease of purification.
In the N-protection step, the use of di-tert-butyl dicarbonate ((Boc)₂O) is standard and generally high-yielding. Optimization at this stage would involve fine-tuning the base, solvent, and reaction time to ensure complete reaction and minimize side products.
The critical O-acetylation step requires careful control of the acidic conditions. The choice of acid catalyst and solvent can significantly impact the reaction rate and selectivity. For example, using a strong acid like perchloric acid in acetic anhydride and glacial acetic acid has been shown to be effective for the O-acetylation of various hydroxyamino acids chemimpex.com. For a scalable process, the use of more manageable and less hazardous reagents might be preferred. The direct crystallization of the product from the reaction mixture by the addition of a non-polar solvent like diethyl ether is a highly advantageous purification strategy for larger-scale preparations, as it avoids the need for time-consuming and costly chromatographic purification chemimpex.com.
Application of Boc Ser Ac Oh.dcha in Peptide Synthesis Research
Integration into Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)
Boc-chemistry SPPS relies on the use of the Boc group for temporary Nα-protection, which is removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA). peptide.combeilstein-journals.orgnih.gov Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal at the end of the synthesis. peptide.combeilstein-journals.org The incorporation of Boc-Ser(Ac)-OH.DCHA into this workflow requires careful consideration of coupling conditions and deprotection strategies to ensure the integrity of the growing peptide chain.
Coupling Reagent Selection and Efficiency
The successful incorporation of an amino acid into a growing peptide chain during SPPS is highly dependent on the choice of coupling reagent. These reagents activate the carboxylic acid group of the incoming amino acid, facilitating the formation of a peptide bond with the free N-terminal amine of the peptide-resin. For this compound, a variety of coupling reagents can be employed, each with its own characteristics regarding efficiency, reaction time, and potential for side reactions.
Commonly used coupling reagents in Boc-SPPS include carbodiimides like Dicyclohexylcarbodiimide (B1669883) (DCC) , often used in conjunction with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. peptide.combachem.comrsc.org Phosphonium (B103445) salt-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective, known for rapid coupling times and minimal side reactions. peptide.comsigmaaldrich.com
More advanced aminium/uronium salt-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are particularly efficient, often used in "fast Boc" protocols. peptide.comsigmaaldrich.compnas.org HATU, in particular, is noted for its high reactivity and reduced potential for epimerization. peptide.compnas.org The choice of reagent can be critical, especially for "difficult" couplings involving sterically hindered amino acids or sequences prone to aggregation. pnas.org Propylphosphonic Anhydride (T3P) is another effective coupling reagent.
Before coupling, the DCHA salt of Boc-Ser(Ac)-OH must be converted to the free acid. peptide.com This is typically achieved by dissolving the salt in an organic solvent and extracting it with an aqueous solution of potassium bisulfate. peptide.com
Interactive Data Table: Common Coupling Reagents for Boc-SPPS
| Reagent Class | Example Reagents | Key Features |
| Carbodiimides | DCC, DIC | Cost-effective, but can lead to side reactions and racemization without additives. peptide.comrsc.org |
| Additives | HOBt, HOAt | Used with carbodiimides to suppress racemization and improve coupling efficiency. bachem.comgoogle.com |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, less hazardous byproducts than BOP. peptide.combachem.comsigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, HATU | Very rapid and efficient, suitable for difficult sequences and automated synthesis. peptide.comsigmaaldrich.compnas.org |
| Other | T3P | A versatile and efficient coupling reagent. |
Deprotection Strategies for Nα-Boc and O-Acetyl Groups within SPPS Cycles
The orthogonal nature of the protecting groups in this compound is central to its utility. In the standard Boc-SPPS cycle, the following deprotection steps are performed:
Nα-Boc Group Removal: The temporary Boc group is cleaved at the beginning of each cycle using a moderately strong acid. A solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a standard reagent for this purpose, typically requiring a 30-minute reaction time. peptide.compeptide.compeptide.com Alternatively, 100% TFA can be used for more rapid deprotection, often in as little as one minute. pnas.orgnih.gov This step exposes the N-terminal amine for the subsequent coupling reaction.
O-Acetyl Group Stability and Removal: The O-acetyl group on the serine side-chain is stable to the acidic conditions used for Boc group removal. peptide.com This is crucial for preventing unwanted side-chain modifications during the repetitive deprotection cycles of SPPS. The acetyl group is typically removed under basic conditions, which are not used during the standard Boc-SPPS elongation cycles. Final deprotection of the O-acetyl group often occurs during the global deprotection and cleavage of the peptide from the resin, although specific on-resin deprotection is possible if required for further side-chain modification. Hydrazinolysis is one method for the removal of acetyl groups.
The final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups in Boc-SPPS is typically achieved with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.combeilstein-journals.org
In Situ Neutralization Techniques for Improved Peptide Chain Assembly
Following the TFA-mediated removal of the Boc group, the newly exposed N-terminal amine exists as a trifluoroacetate (B77799) salt. peptide.com This salt must be neutralized to the free amine before the next coupling reaction can proceed efficiently. Traditional protocols involve a separate neutralization step with a base like diisopropylethylamine (DIEA), followed by washing, before the addition of the activated amino acid. peptide.compeptide.com
In situ neutralization protocols streamline this process by combining the neutralization and coupling steps. nih.govresearchgate.net In this approach, the activated Boc-amino acid and a tertiary base (e.g., DIEA) are added directly to the protonated peptide-resin. pnas.orgnih.gov The neutralization of the N-terminal amine occurs simultaneously with the coupling reaction. nih.gov
This technique offers several advantages:
Improved Yields for "Difficult Sequences": Peptide chain aggregation, a common problem in SPPS, often occurs when the peptide-resin is in its neutral, unprotonated state. peptide.comnih.gov In situ neutralization minimizes the time the peptide spends in this aggregation-prone state, which can lead to a significant improvement in the efficiency of peptide chain assembly, particularly for sequences known to be difficult to synthesize. nih.govresearchgate.net
Protocols using HATU or HBTU as the coupling reagent in the presence of DIEA are well-established for in situ neutralization in Boc-SPPS. peptide.compnas.org These optimized methods have proven to be robust and highly effective for the rapid synthesis of peptides. nih.gov
Utility in Solution-Phase Peptide Synthesis Methodologies
While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of complex peptide fragments that may be difficult to prepare on a solid support. elte.hunih.gov this compound can also be effectively utilized in these solution-based approaches.
Fragment Condensation Approaches Incorporating this compound
Fragment condensation is a powerful strategy in which smaller, protected peptide fragments are synthesized independently (either by solid-phase or solution-phase methods) and then coupled together in solution to form a larger peptide. elte.huacs.org This approach can be more efficient than the stepwise synthesis of a very long peptide chain.
This compound can be incorporated into a peptide fragment that is intended for use in a subsequent condensation step. The Boc group serves as the N-terminal protection of the fragment, while the O-acetyl group protects the serine side-chain. After the synthesis of the protected fragment, the C-terminal protecting group (e.g., a methyl or benzyl (B1604629) ester) can be selectively removed to expose the carboxylic acid. This fragment is then coupled to the N-terminus of another protected peptide fragment. The choice of coupling reagent for fragment condensation is critical to minimize the risk of racemization at the C-terminal amino acid of the activated fragment. Reagents like PyBOP are often employed for such couplings. sigmaaldrich.com
Design and Synthesis of Specific Peptide Segments and Their Analogues
The use of this compound allows for the precise introduction of an O-acetylated serine residue into a peptide sequence. This can be desirable for the synthesis of peptides where post-translational modifications are being studied, or for the creation of peptide analogues with altered properties. The O-acetyl group can influence the peptide's conformation, solubility, and biological activity.
For example, researchers might design a peptide segment containing Ser(Ac) to mimic a naturally occurring post-translational modification or to investigate the role of serine acetylation in protein-protein interactions. The synthesis of such specific segments can be carried out in solution, coupling Boc-Ser(Ac)-OH (after conversion from the DCHA salt) with other protected amino acids or peptide fragments using standard solution-phase coupling techniques, such as those involving DCC/HOBt or phosphonium/aminium reagents. vt.edu The ability to selectively deprotect the O-acetyl group under basic conditions while leaving other protecting groups intact provides further opportunities for the site-specific modification of the synthesized peptide.
Role in the Synthesis of Complex Peptides and Modified Peptides
The protected amino acid derivative, N-(tert-Butoxycarbonyl)-O-acetyl-L-serine dicyclohexylamine (B1670486) salt, or this compound, is a valuable building block in the chemical synthesis of peptides. Its structure, featuring a temporary Boc protecting group on the α-amino function and a semi-permanent acetyl group on the serine side-chain hydroxyl, allows for its strategic incorporation into complex peptide sequences. The dicyclohexylamine (DCHA) salt form enhances the compound's crystallinity and stability, facilitating its handling and use in synthesis protocols. bachem.com The dual protection strategy is pivotal for minimizing side reactions during peptide chain elongation. This strategic design makes this compound particularly useful in the synthesis of modified peptides, where the serine residue is a target for specific chemical transformations.
Precursor in Phosphopeptide Synthesis and Related Phosphoamino Acid Derivatives
The synthesis of phosphopeptides, which are crucial for studying cellular signaling pathways governed by protein phosphorylation, often relies on the incorporation of protected phosphoamino acid building blocks. This compound serves as a key starting material in this context. The acetyl group protecting the side-chain hydroxyl can be selectively removed to allow for a subsequent phosphorylation reaction. umich.edu This step yields a free hydroxyl group that can be converted into a phosphoserine derivative, which is then incorporated into the peptide sequence during solid-phase peptide synthesis (SPPS).
Several strategies exist for creating phosphoserine building blocks suitable for Boc-mode SPPS. Research has demonstrated the preparation of derivatives like N-Boc-O-(dicyclohexylphosphono)serine, which is a crystalline compound well-suited for automated peptide synthesis. oup.com Another approach involves using diphenyl or dinitrobenzyl groups to protect the phosphate (B84403) moiety, leading to precursors such as Boc-Ser(PO[OBzl(4NO2)]2)-OH·DCHA and Boc-Ser(PO3Ph2)-OH. oup.comnih.gov These precursors are designed to be stable throughout the peptide assembly process, which involves repeated treatments with trifluoroacetic acid (TFA) to remove the N-terminal Boc group. umich.eduoup.com However, a significant challenge can be the partial dephosphorylation of the serine residue during the final cleavage step from the resin, typically performed with strong acids like hydrogen fluoride (B91410) (HF). nih.gov The extent of this side reaction depends on the specific conditions and duration of the acid treatment. nih.gov
| Phosphoserine Precursor for Boc-SPPS | Phosphate Protecting Group(s) | Key Features |
|---|---|---|
| N-Boc-O-(dicyclohexylphosphono)serine | Dicyclohexyl | Crystalline solid, suitable for automated synthesis. oup.com |
| Boc-Ser(PO[OBzl(4NO2)]2)-OH·DCHA | Di-(4-nitrobenzyl) | Stable to TFA but requires specific conditions for final deprotection. oup.com |
| Boc-Ser(PO3Ph2)-OH | Diphenyl | Used in Boc/solid-phase synthesis; phenyl groups are removed via hydrogenolysis after HF cleavage. nih.gov |
Utilization in Click Chemistry Reagent Synthesis via Serine Derivatives (e.g., Boc-Ser(Propargyl)-OH.DCHA)
The versatility of Boc-protected serine extends to its use as a precursor for synthesizing reagents for "click chemistry." This field of chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for conjugating molecules. issuu.com To participate in this reaction, a peptide must contain either an azide (B81097) or an alkyne functional group.
This compound can be chemically converted into a building block suitable for introducing an alkyne group into a peptide. This involves the removal of the O-acetyl group and subsequent etherification of the serine hydroxyl group with a propargyl group. The resulting compound, Boc-L-Ser(Propargyl)-OH.DCHA, is a key reagent for this purpose. issuu.comiris-biotech.demedchemexpress.com This alkyne-containing amino acid can be readily incorporated into peptide sequences using standard Boc-SPPS protocols. iris-biotech.de Once integrated into a peptide, the propargyl group serves as a handle for subsequent modification via CuAAC, allowing for the attachment of various molecules such as fluorescent dyes, imaging agents, or other peptides for cyclization. iris-biotech.demedchemexpress.com
| Serine-Derived Building Block | Functional Group Introduced | Application in Click Chemistry |
|---|---|---|
| Boc-L-Ser(Propargyl)-OH·DCHA | Propargyl (Alkyne) | Enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for peptide conjugation and cyclization. issuu.comiris-biotech.de |
| Boc-L-Tyr(Propargyl)-OH DCHA | Propargyl (Alkyne) | A similar tyrosine-based building block used for introducing alkynes for click chemistry modifications. |
Application in Designing and Constructing Peptide-Based Therapeutics and Probes
The synthesis of peptide-based therapeutics and biological probes often requires the creation of complex, modified peptides to enhance stability, target specificity, or functional properties. nih.gov this compound is a foundational component in these synthetic endeavors, providing a stable serine unit that can be selectively modified.
The ability to transform the serine side chain, as discussed previously, is central to these applications. For instance, the synthesis of phosphopeptides using derivatives of this compound allows for the creation of probes to study enzyme kinetics (e.g., kinases and phosphatases) or to act as inhibitors in signaling pathways implicated in disease. oup.com
Furthermore, the incorporation of click-chemistry-ready residues like propargyl-serine opens up a vast array of possibilities for therapeutic and diagnostic design. medchemexpress.com The alkyne handle allows for the post-synthetic attachment of moieties that can improve the pharmacokinetic properties of a peptide drug or equip it with a targeting ligand. In another example, researchers have used this handle to attach imaging agents, creating probes for tracking the distribution and localization of peptides within biological systems. The development of such targeted peptide analogs has shown potential in fields like cancer treatment. The strategic use of building blocks like this compound is therefore indispensable for constructing the next generation of sophisticated peptide-based therapeutics and probes.
| Peptide Modification via Serine | Type of Application | Example/Rationale |
|---|---|---|
| Phosphorylation | Therapeutic Inhibitors & Probes | Mimics post-translational modifications to study or inhibit enzymes like kinases and phosphatases. oup.com |
| Attachment of moieties via Click Chemistry | Drug Development | Modification of the peptide with functional groups to enhance pharmacokinetic properties and bioavailability. nih.gov |
| Attachment of imaging agents via Click Chemistry | Diagnostic Probes | Conjugation of fluorescent or radioactive tags to track peptide localization for diagnostic purposes. |
Chirality and Stereochemical Integrity in Boc Ser Ac Oh.dcha Chemistry
Investigation of Racemization Mechanisms during Synthetic Processes
Racemization during peptide synthesis is a persistent issue that can compromise the quality and efficacy of the final peptide product. highfine.com The process involves the activation of the carboxyl group, which inadvertently makes the α-proton more labile and prone to abstraction by a base. bachem.combibliomed.org This can lead to a loss of the defined stereochemistry at the α-carbon.
The propensity for an amino acid derivative to racemize during coupling is not constant but is influenced by a combination of structural and environmental factors. For Nα-urethane-protected amino acids, such as those protected by Boc, the primary risk of racemization occurs through two main pathways: direct α-proton abstraction (enolization) and, more commonly, the formation of a 5(4H)-oxazolone (or azlactone) intermediate. bachem.combibliomed.orgnih.gov The formation of these intermediates is governed by several key factors.
Activation Method and Coupling Reagents : The method used to activate the carboxylic acid for coupling is a primary determinant of racemization risk. Highly reactive intermediates are more likely to racemize. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) can form a highly reactive O-acylisourea intermediate, which can lead to racemization if not controlled. bachem.comthermofisher.com The choice of coupling reagent and the potential for it to promote oxazolone (B7731731) formation are critical considerations. rsc.org
Base : The presence, strength, and steric hindrance of the base used in the coupling reaction play a significant role. highfine.commdpi.com Bases are often required, for example, to neutralize hydrochloride salts of amino components or in coupling protocols that use phosphonium (B103445) or aminium/uronium salts. bachem.com Stronger, less sterically hindered bases like triethylamine (B128534) (TEA) can increase the rate of α-proton abstraction and subsequent racemization compared to weaker or bulkier bases like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA). highfine.com In some cases, the weaker base 2,4,6-collidine has been shown to produce fewer racemic products. highfine.com
Solvent and Temperature : The polarity of the solvent can influence racemization rates, with more polar solvents sometimes facilitating the formation of the charged intermediates that lead to racemization. slideshare.net Higher reaction temperatures can also increase the rate of racemization by providing the necessary activation energy for proton abstraction. rsc.orgmdpi.com
| Factor | Influence on Racemization | Example/Details | Reference |
|---|---|---|---|
| N-Protecting Group | Urethane-type groups (Boc, Fmoc) are superior to acyl-type groups in suppressing racemization. | The oxazolone intermediate forms less readily with Boc protection. | bachem.com |
| Coupling Reagent | Highly reactive intermediates increase risk. Carbodiimides (DCC, DIC) can promote racemization. | The O-acylisourea intermediate is highly reactive. | bachem.comthermofisher.com |
| Base | Strong, non-hindered bases increase racemization. Base choice is critical. | Triethylamine > DIPEA > N-methylmorpholine in promoting racemization. | highfine.com |
| Solvent | Polar solvents can stabilize intermediates involved in racemization pathways. | Solvent choice can affect reaction kinetics and side reactions. | slideshare.net |
| Temperature | Higher temperatures accelerate racemization. | Coupling reactions are often performed at 0°C to minimize risk. | rsc.orgmdpi.com |
Given the factors that promote racemization, several strategies have been developed to preserve the stereochemical integrity during peptide synthesis, particularly within the Boc/Bzl protection scheme.
Use of Racemization-Suppressing Additives : This is the most common and effective strategy. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are added to carbodiimide-mediated coupling reactions. bachem.compeptide.com These additives react with the O-acylisourea intermediate to form an active ester (e.g., HOBt-ester). nih.gov This new intermediate is more stable and less prone to racemization than the O-acylisourea but is still reactive enough to form the desired peptide bond. bachem.comnih.gov
Choice of Coupling Reagents : Modern coupling reagents have been designed to minimize racemization. Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) incorporate an HOBt or HOAt moiety within their structure, leading to the in situ formation of the less racemization-prone active esters. peptide.com
In Situ Neutralization Protocols : In Boc-based solid-phase peptide synthesis (SPPS), the TFA salt of the deprotected N-terminal amine must be neutralized before coupling. Performing this neutralization in situ at the moment of coupling, rather than as a separate step followed by washing, can suppress side reactions, including diketopiperazine formation, which can be an issue at the dipeptide stage. peptide.compeptide.com
Control of Reaction Conditions : Careful management of reaction conditions is essential. This includes using the weakest possible base that is still effective for the reaction, such as NMM or the sterically hindered DIPEA, and maintaining low reaction temperatures (e.g., 0 °C) to slow the rate of racemization. highfine.comrsc.org
| Strategy | Description | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Racemization Suppressing Additives | Intercepts the highly reactive intermediate to form a more stable active ester. | HOBt, HOAt, OxymaPure® used with carbodiimides like DCC or DIC. | bachem.compeptide.com |
| Advanced Coupling Reagents | Reagents that intrinsically form less racemizing active esters. | HBTU, HATU, PyBOP. | peptide.com |
| In Situ Neutralization | Neutralization and coupling occur in the same step, minimizing side reactions. | Utilized in Boc-SPPS protocols with coupling reagents like HATU or HBTU. | peptide.compeptide.com |
| Condition Control | Optimizing base, solvent, and temperature to disfavor racemization pathways. | Use of sterically hindered bases (DIPEA), non-polar solvents, and low temperatures (0°C). | highfine.comrsc.org |
Methodologies for Enantiomeric Purity Assessment in Research
Verifying the stereochemical integrity of amino acid derivatives and the resulting peptides is a critical component of quality control in synthetic chemistry. Several powerful analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of enantiomeric purity. nih.gov The separation of enantiomers, which have identical physical properties in a non-chiral environment, requires the introduction of chirality into the chromatographic system.
Direct Methods (Chiral Stationary Phases) : This is the most widely used approach, employing a column packed with a chiral stationary phase (CSP). uni-muenchen.de CSPs create a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. uni-muenchen.de Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclodextrin-based CSPs are among the most common and versatile types used for separating amino acid derivatives. mdpi.com Zwitterionic chiral selectors derived from cinchona alkaloids have also proven effective for the direct resolution of amino acids and small peptides. chiraltech.com
Indirect Methods (Chiral Derivatizing Agents) : This method involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. acs.org These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column. A widely used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its variants. acs.org After derivatization, the resulting diastereomers are readily separated by reverse-phase HPLC. acs.org Another common approach for primary amines involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC). researchgate.net
| Technique | Principle | Common Application/Reagents | Reference |
|---|---|---|---|
| Direct Chiral HPLC | Enantiomers are separated on a Chiral Stationary Phase (CSP) due to the formation of transient diastereomeric complexes. | Polysaccharide-based (Chiralpak®, Chiralcel®), cyclodextrin-based, and zwitterionic (CHIRALPAK® ZWIX) CSPs. | mdpi.comchiraltech.com |
| Indirect Chiral HPLC | Enantiomers are pre-column derivatized with a Chiral Derivatizing Agent (CDA) to form diastereomers, which are then separated on an achiral column. | Marfey's Reagent (FDAA), o-phthalaldehyde (OPA) with chiral thiols (e.g., N-acetyl-L-cysteine). | acs.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for stereochemical analysis. researchgate.net Similar to chromatography, differentiating enantiomers by NMR requires a chiral environment.
Chiral Derivatizing Agents (CDAs) : By reacting the analyte with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), stable diastereomers are formed. researchgate.net These diastereomers exhibit distinct signals (chemical shifts) in the ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for quantification of the enantiomeric ratio. researchgate.net
Chiral Solvating Agents (CSAs) : This approach involves simply mixing the analyte with a chiral solvating agent (also known as a chiral shift reagent) in the NMR tube. researchgate.netunipi.it The CSA forms weak, non-covalent diastereomeric complexes with the enantiomers, which exist in rapid equilibrium. This interaction leads to observable differences in the chemical shifts of the enantiomers' signals, enabling the determination of enantiomeric excess. unipi.it Chiral auxiliaries based on thiourea (B124793) have been shown to be effective CSAs for N-protected amino acid derivatives. researchgate.net
Analysis of NMR Parameters : In some cases, detailed analysis of NMR data, such as chemical shifts and proton-proton coupling constants, can be used to determine the relative stereochemistry of adjacent chiral centers without the need for derivatization, particularly in complex molecules. nih.govrsc.orgacs.org For instance, the chemical shifts of α- and β-protons and their coupling constants can sometimes distinguish between diastereomers. rsc.org
| Technique | Principle | Common Reagents/Methods | Reference |
|---|---|---|---|
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent bond formation with a CDA creates stable diastereomers with distinct NMR signals. | Mosher's acid (MTPA), analysis of ¹H, ¹³C, or ¹⁹F NMR spectra. | researchgate.net |
| NMR with Chiral Solvating Agents (CSAs) | Non-covalent interaction with a CSA forms transient diastereomeric complexes, causing chemical shift non-equivalence. | Thiourea-based CSAs, cyclodextrins, lanthanide shift reagents. | researchgate.netunipi.it |
| Direct NMR Analysis | Comparison of chemical shifts and coupling constants in diastereomeric pairs to assign relative stereochemistry. | Analysis of ¹H and ¹³C NMR spectra, particularly for rigid or cyclic systems. | nih.govrsc.org |
Analytical and Characterization Methodologies in Research for Boc Ser Ac Oh.dcha
Spectroscopic Techniques for Structural Elucidation and Purity Analysis in Research Contexts
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Boc-Ser(Ac)-OH.DCHA in a research setting. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques provide unambiguous confirmation of the compound's identity by mapping the chemical environment of each atom.
In ¹H NMR analysis, specific resonances confirm the presence of all constituent parts of the molecule. The tert-butoxycarbonyl (Boc) group typically appears as a prominent singlet at approximately 1.4 ppm, integrating to nine protons. The acetyl (Ac) group on the side chain presents as another sharp singlet around 2.1 ppm, corresponding to its three protons. The protons of the serine backbone (α-H and β-CH₂) exhibit characteristic multiplets, with their chemical shifts and coupling patterns providing conformational information. Finally, the dicyclohexylamine (B1670486) (DCHA) counterion produces a series of broad, overlapping multiplets in the 1.0-3.0 ppm range, characteristic of its cyclohexyl rings.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. Key signals include those from the carbonyls of the Boc and acetyl groups, the carboxylate carbon, the quaternary carbon of the Boc group, and the distinct carbons of the serine and DCHA moieties. semanticscholar.org Together, ¹H and ¹³C NMR spectra provide a complete structural fingerprint of the molecule.
Illustrative ¹H NMR Data for this compound
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Boc (3 x CH₃) | ~1.45 | Singlet | 9H |
| Acetyl (CH₃) | ~2.10 | Singlet | 3H |
| DCHA (CH₂) | ~1.10-2.00 | Multiplet | 20H |
| DCHA (CH-N) | ~2.90 | Multiplet | 2H |
| Serine α-H | ~4.20 | Multiplet | 1H |
| Serine β-H | ~4.40 | Multiplet | 2H |
| NH (Boc) | ~5.50 | Doublet | 1H |
Mass spectrometry (MS) is a critical technique used to confirm the molecular weight of this compound and to identify potential impurities. The molecular formula for the salt is C₂₂H₄₀N₂O₆, corresponding to a molecular weight of 428.56 g/mol . crysdotllc.com
Using soft ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), researchers can observe ions corresponding to the intact salt or its dissociated components. oup.com In positive ion mode, one would expect to see a protonated molecular ion for the full salt or, more commonly, the protonated dicyclohexylamine ion [DCHA+H]⁺ at m/z 182.2. In negative ion mode, the deprotonated Boc-Ser(Ac)-OH anion would be observed at m/z 246.1. High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, allowing for confirmation of the elemental composition with high confidence.
MS is also used for impurity profiling. Potential impurities, such as the free acid without the DCHA salt or starting materials from the synthesis, would appear at their corresponding m/z values, allowing for a sensitive assessment of the compound's purity.
Expected Ions in Mass Spectrometry Analysis
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [Boc-Ser(Ac)-OH - H]⁻ | C₁₀H₁₆NO₆⁻ | 246.10 | Deprotonated protected amino acid |
| [DCHA + H]⁺ | C₁₂H₂₄N⁺ | 182.19 | Protonated dicyclohexylamine |
The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Since this compound is derived from L-serine, it is crucial to confirm its chiral purity. This is achieved by measuring the specific optical rotation of the compound using a polarimeter.
The specific rotation, [α]D, is a physical constant for a chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength). A measured value that matches the established standard for the pure L-enantiomer confirms the compound's high enantiomeric purity. Conversely, a lower value or a value of zero would indicate the presence of the D-enantiomer or a racemic mixture, respectively. This measurement is a key quality control step in research and production to prevent the incorporation of the incorrect stereoisomer into a peptide chain. oup.comcarlroth.com While the specific value for this compound is determined experimentally, it serves as a critical parameter for batch release in a research context.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are workhorse techniques for assessing the purity of this compound and for monitoring the progress of reactions in which it is synthesized or used.
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile compounds like this compound. In a research context, a robust HPLC method is developed to separate the main compound from any impurities, such as starting materials, by-products from side reactions, or the corresponding D-isomer.
Typically, a reversed-phase HPLC method is used. The DCHA salt is often converted back to the free acid prior to analysis to achieve better peak shape. peptide.com A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous solvent (often water with an acid modifier like 0.1% trifluoroacetic acid, TFA) and an organic solvent (typically acetonitrile). A gradient elution, where the proportion of the organic solvent is increased over time, is used to ensure the separation of compounds with different polarities. Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks. For assessing chiral purity, specialized chiral columns or derivatization with a chiral reagent followed by standard HPLC analysis can be employed. nih.govnih.gov
Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Column Temperature | 25 °C |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for qualitatively monitoring reaction progress and for preliminary purity checks. sci-hub.se When synthesizing this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.
A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in a chamber containing a suitable solvent system, such as a mixture of chloroform, methanol, and acetic acid. researchgate.net After development, the plate is visualized. While the Boc group prevents visualization with ninhydrin (B49086) stain directly, heating the plate can cause the thermal cleavage of the Boc group, allowing the free amine to react with the ninhydrin spray to produce a colored spot. blogspot.com The retention factor (Rf) of the product spot is compared to that of the starting materials. A pure sample should ideally show a single spot. TLC is an invaluable tool for making quick decisions during a synthesis, such as determining when a reaction is complete.
Elemental Analysis for Compositional Verification in Academic Research
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values based on the compound's molecular formula. For this compound, with the molecular formula C₂₂H₃₈N₂O₆, the theoretical elemental composition serves as a benchmark for purity and compositional accuracy.
In academic and industrial research, discrepancies between the experimental and theoretical values can indicate the presence of impurities, residual solvents, or incomplete reaction. For instance, a lower than expected nitrogen percentage might suggest that the DCHA salt did not form completely. Conversely, variations in carbon and hydrogen percentages could point to the presence of organic solvents or byproducts from the synthesis.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 22 | 264.242 | 61.93 |
| Hydrogen | H | 1.008 | 38 | 38.304 | 8.98 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 6.57 |
| Oxygen | O | 15.999 | 6 | 95.994 | 22.52 |
| Total | 426.554 | 100.00 |
Crystallographic Studies for Solid-State Structure and Intermolecular Interactions
Crystallographic studies, primarily X-ray crystallography, provide definitive information about the three-dimensional arrangement of atoms within a crystal lattice. For a compound like this compound, such studies would reveal the precise solid-state structure, including bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the conformation of the protected amino acid and the nature of the ionic interaction between the carboxylate of the serine derivative and the protonated dicyclohexylamine.
Furthermore, crystallographic analysis elucidates the network of intermolecular interactions that stabilize the crystal structure. These interactions can include hydrogen bonds between the carboxylate group and the ammonium (B1175870) group of DCHA, as well as van der Waals forces. Understanding these interactions is crucial as they can influence the compound's physical properties, such as its melting point, solubility, and stability.
While specific crystallographic data for this compound is not widely published, the general methodology involves growing a single crystal of the compound and then diffracting X-rays through it. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the atomic positions can be determined. In the broader context of peptide chemistry, crystallographic studies of similar protected amino acid salts have been instrumental in understanding the conformational preferences of amino acid residues and the nature of non-covalent interactions that govern molecular recognition and self-assembly processes. researchgate.net
Mechanistic and Theoretical Investigations of Reactions Involving Boc Ser Ac Oh.dcha
Reaction Mechanism Studies of Protection, Deprotection, and Coupling Steps
The chemical behavior of Boc-Ser(Ac)-OH.DCHA is defined by three core processes: the protection of its functional groups, the selective deprotection of these groups, and the coupling of the amino acid into a growing peptide chain.
Protection Mechanism: The synthesis of this compound involves the sequential protection of the amine and hydroxyl groups of L-serine. The α-amino group is protected with the tert-butoxycarbonyl (Boc) group, typically via a nucleophilic acyl substitution reaction. smolecule.com The amine nitrogen attacks the carbonyl carbon of di-tert-butyl dicarbonate (B1257347) (Boc₂O), facilitated by a base. smolecule.com The hydroxyl side chain is protected with an acetyl (Ac) group, a reaction often catalyzed by an active site general base which abstracts a proton from the serine hydroxyl, enabling its nucleophilic attack on an acetyl donor like acetyl-CoA or acetic anhydride. researchgate.netpsu.edu The resulting Boc-Ser(Ac)-OH is then reacted with dicyclohexylamine (B1670486) (DCHA) to form a salt. This salt formation enhances the compound's crystallinity, stability, and ease of handling compared to the free acid. vulcanchem.com
Deprotection Mechanism: The protecting groups are designed to be removed under different conditions, an approach known as an orthogonal protection scheme.
Boc Group Removal: The acid-labile Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). smolecule.com The mechanism involves protonation of the Boc group's carbonyl oxygen, which triggers the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate spontaneously decarboxylates to release the free amine and carbon dioxide gas. smolecule.com The resulting amine is typically obtained as a TFA salt, which requires neutralization with a non-nucleophilic base like diisopropylethylamine (DIEA) before the subsequent coupling step.
Acetyl Group Removal: The acetyl group is base-labile and is typically removed under mild basic conditions, for example, using hydrazine (B178648) or a dilute sodium hydroxide (B78521) solution. This selectivity ensures that the side-chain protection remains intact during the acidic removal of the N-terminal Boc group.
Coupling Step Mechanism: Once the Boc group is removed, the free α-amino group of the serine residue can be coupled to the C-terminus of a growing peptide chain. This amide bond formation is facilitated by coupling reagents.
Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) are commonly used. The mechanism involves the activation of the C-terminal carboxylic acid of the peptide chain by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amino group of the deprotected serine derivative. To suppress side reactions and minimize racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included, which convert the O-acylisourea into a less reactive but more selective active ester. uniurb.it
Serine/Threonine Ligation (STL): A notable chemoselective ligation method specific to serine and threonine involves the reaction of a peptide with a C-terminal salicylaldehyde (B1680747) (SAL) ester and another peptide with an N-terminal serine residue. The mechanism proceeds through an initial imine capture, followed by a 5-endo-trig cyclization. A subsequent O-to-N acyl transfer forms an N,O-benzylidene acetal-linked peptide, which is then acidolytically cleaved to yield the native peptide bond. sigmaaldrich.com This method provides high chemo- and regioselectivity, tolerating various side-chain functionalities. sigmaaldrich.com
| Reaction Step | Reagents & Conditions | Mechanism Summary | Key Intermediates |
| Boc Protection | Boc₂O, Base (e.g., TEA) in THF | Nucleophilic attack of serine amine on Boc anhydride. | Tetrahedral intermediate |
| Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM | Acid-catalyzed cleavage forming a t-butyl cation. | Carbamic acid |
| Acetyl Protection | Acetic Anhydride, Base | Nucleophilic attack of serine hydroxyl on acetyl donor. | Tetrahedral intermediate |
| Acetyl Deprotection | Hydrazine or dilute NaOH | Base-catalyzed hydrolysis of the ester bond. | Tetrahedral intermediate |
| Peptide Coupling | DCC/HOBt or DIC/HOBt | Formation of an active ester via an O-acylisourea intermediate. | O-acylisourea, HOBt-ester |
| Serine Ligation | Peptide-SAL ester, N-terminal Serine | Imine capture followed by intramolecular acyl transfer. | N,O-benzylidene acetal |
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide profound insights into the structural and reactive properties of protected amino acids like Boc-Ser(Ac)-OH, complementing experimental findings. These theoretical investigations help elucidate conformational preferences and predict reaction outcomes with increasing accuracy.
Conformational Analysis and Energy Landscapes of Protected Serine Derivatives
The three-dimensional structure of a protected amino acid influences its reactivity. Conformational analysis using computational techniques like Density Functional Theory (DFT) and molecular mechanics can map the potential energy surface and identify low-energy, stable conformers.
The nature of the protecting groups significantly impacts the conformational landscape. Molecular modeling of glycosylated serine and threonine derivatives revealed that a single methyl group difference between the two leads to distinct conformational preferences in their reactive oxazolone (B7731731) intermediates. libretexts.org For the glyco-serine derivative, the Hα-Cα-Cβ-Oβ dihedral angle is approximately 180°, placing the side chain anti to the α-hydrogen. libretexts.org This conformation exposes the α-hydrogen, making it more susceptible to abstraction and increasing the likelihood of epimerization. In contrast, the corresponding angle in the threonine derivative is about 60°, sterically shielding the α-hydrogen and thus disfavoring epimerization. libretexts.org These findings highlight how subtle structural changes, including those from protecting groups, can dramatically alter reactivity by modifying the energy landscape and accessibility of reactive sites.
| Studied Derivative | Computational Method | Key Findings | Reference |
| N-formyl-D-serine-D-alanine-NH₂ | DFT (B3LYP, M06-2X) | Identified 87 stable conformers; side-chain-backbone interactions dictate a β-turn conformation. | psu.edu |
| β-Serine | DFT and HF | Solvation stabilizes conformations relative to the gas phase; intramolecular H-bonding is key to stability. | libretexts.org |
| Fmoc-Ser(Ac₃GalNAcα)-OH | Molecular Modeling | The oxazolone intermediate prefers a conformation where the α-hydrogen is exposed, facilitating abstraction and epimerization. | libretexts.org |
| Boc-Ser-Pro-OMe | Electrochemical Oxidation & Modeling | Anodic oxidation leads to cyclization, forming conformationally restricted bicyclic peptidomimetics. | iasoc.it |
Prediction of Reactivity and Selectivity in Serine-Mediated Reactions
Computational chemistry is a powerful tool for predicting the reactivity and selectivity of complex organic reactions. For serine derivatives, this includes forecasting the outcomes of coupling reactions, the potential for side reactions like racemization, and the influence of the local environment on reaction barriers.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can correlate molecular descriptors with reaction properties like reactivity and selectivity. mdpi.com For enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed to study reaction mechanisms where the active site is treated with high-level QM theory while the surrounding protein environment is modeled with classical MM force fields. acs.org These approaches can elucidate how an enzyme's active site lowers the activation energy of a reaction.
Recent advancements in machine learning and AI have enabled the development of models that can predict chemical reactivity with high accuracy. For example, models have been built to predict the reactivity of covalent inhibitors with cysteine residues by calculating activation energies (Ea) using DFT. nih.govplos.org A similar approach can be applied to serine, where the nucleophilic hydroxyl group reacts with electrophiles. By calculating the energy barriers for different potential reaction pathways, chemists can predict the most likely product and identify conditions that favor desired outcomes.
The interplay between conformation and reactivity is a key area of investigation. As seen with glycosylated serine derivatives, computational modeling can explain why serine derivatives are prone to epimerization while threonine derivatives tend toward β-elimination under forcing conditions. libretexts.orgresearchgate.net The calculated energy landscapes of the reactive intermediates show which reaction pathway is energetically more favorable. Such predictive power is invaluable for designing synthetic routes that minimize unwanted side products and maximize the yield of the target molecule. nih.gov
| Research Area | Computational Approach | Application to Serine Derivatives | Predicted Outcome |
| Enzyme Catalysis | QM/MM, MD Simulations | Modeling serine hydrolase active sites to understand catalytic mechanisms. | Reaction pathways, transition states, activation energies. nih.gov |
| Covalent Modification | DFT, Machine Learning | Predicting the propensity of serine's hydroxyl group to react with electrophiles. | Relative reactivity scales, activation energies (Ea). nih.gov |
| Side Reaction Selectivity | Molecular Modeling, DFT | Analyzing intermediates (e.g., oxazolones) to understand competing reaction pathways. | Likelihood of epimerization vs. β-elimination. libretexts.org |
| Cross-Coupling | DFT, Kinetic Studies | Elucidating the mechanism of Pd-catalyzed reactions involving amino acid ligands. | Switch in mechanism from electrophilic palladation to proton abstraction. |
Future Directions and Emerging Research Applications of Boc Ser Ac Oh.dcha
Development of Novel Protecting Groups and Orthogonal Protection Strategies for Serine
The core of peptide synthesis lies in the precise management of reactive functional groups. This is achieved through the use of protecting groups, with orthogonality being a key principle. Orthogonal protecting groups can be removed under distinct chemical conditions without affecting other protecting groups in the molecule, allowing for complex, multi-step syntheses. peptide.comiris-biotech.de In the context of serine, the hydroxyl side chain requires protection to prevent side reactions during peptide coupling.
In Boc-based solid-phase peptide synthesis (SPPS), the serine side chain is commonly protected as a benzyl (B1604629) ether (Bzl), which is cleaved by strong acids like hydrogen fluoride (B91410) (HF) during the final cleavage from the resin. peptide.com The acetyl (Ac) group in Boc-Ser(Ac)-OH is more labile and finds use in specific applications like the synthesis of nucleopeptides where milder deprotection conditions are required. umich.edu In the widely used Fmoc/tBu strategy, the tert-butyl (tBu) ether is the standard protection for serine's hydroxyl group, prized for its stability to the basic conditions used for Fmoc removal and its lability to the final acid-mediated cleavage. peptide.comiris-biotech.de
Research is actively pursuing novel protecting groups for serine that offer enhanced stability or different cleavage specificities to improve the synthesis of complex peptides. One such example is the cyclohexyl (Chx) ether group. rsc.org The Chx group demonstrates significantly greater stability to trifluoroacetic acid (TFA) compared to the traditional benzyl (Bzl) group, making it more suitable for the synthesis of long peptides where repeated exposure to mild acid for Boc-group removal could prematurely cleave a portion of the Bzl side-chain protectors. rsc.org However, the Chx group can be removed efficiently using stronger acids like trifluoromethanesulfonic acid. rsc.org This tunable stability allows for greater flexibility in designing orthogonal protection schemes.
Another strategy involves temporary protecting groups that can be removed while the peptide is still attached to the resin, allowing for on-resin modification of the serine side chain. peptide.comgoogle.com This is crucial for creating peptides with post-translational modifications, such as phosphorylation or glycosylation. The development of groups labile to specific reagents like hydrazine (B178648) (e.g., Dde, ivDde) or very mild acid (e.g., Mtt, Mmt) provides chemists with a toolkit to selectively unmask a serine residue for further chemical transformation. iris-biotech.de
Table 1: Comparison of Selected Side-Chain Protecting Groups for Serine
| Protecting Group | Abbreviation | Common Strategy | Cleavage Conditions | Key Features |
|---|---|---|---|---|
| Acetyl | Ac | Boc | Mild base (e.g., ammonia, hydrazine) | Labile; used when mild deprotection is needed. umich.edu |
| Benzyl | Bzl | Boc | Strong acid (e.g., HF, TFMSA) | Common in Boc chemistry; stable to TFA. peptide.com |
| tert-Butyl | tBu | Fmoc | Strong acid (e.g., 95% TFA) | Standard for Fmoc chemistry; orthogonal to Fmoc group. iris-biotech.de |
| Trityl | Trt | Fmoc | Mild acid (e.g., 1% TFA in DCM) | Allows for selective on-resin deprotection. peptide.comiris-biotech.de |
| Cyclohexyl | Chx | Boc | Strong acid (e.g., TFMSA) | More stable to TFA than Bzl; suitable for long peptides. rsc.org |
Chemoenzymatic Synthesis Approaches Utilizing Serine Derivatives
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is an emerging field that offers high selectivity and milder reaction conditions compared to purely chemical methods. For serine derivatives, enzymes provide a powerful tool for forming peptide bonds or modifying the amino acid. d-nb.infonih.gov
A significant advantage of enzymatic approaches is that they can often proceed in aqueous media and may not require side-chain protection, thereby simplifying the synthetic process and reducing chemical waste. nih.govacs.org For instance, research has demonstrated the polymerization of L-serine ethyl ester using the protease papain as a catalyst in an aqueous solution. nih.govacs.org This method successfully produced poly(L-serine) without any protecting group on the hydroxyl side chain, a stark contrast to conventional methods that necessitate protection. nih.govacs.org
Enzymes like N-acetylneuraminate lyase (NAL) have been used for the synthesis of sialic acid derivatives, which are crucial in glycobiology. d-nb.info In these processes, serine derivatives can act as precursors or components of more complex biomolecules. By immobilizing the enzyme on a solid support, it can be used in continuous flow reactors, enhancing efficiency and allowing for reuse of the catalyst, which contributes to a more economical and sustainable process. d-nb.info These enzymatic strategies represent a paradigm shift from the traditional step-by-step protection and deprotection cycles inherent to methods using reagents like Boc-Ser(Ac)-OH.DCHA.
Applications in Bioconjugation and Chemical Biology Research
While this compound is a building block for peptide synthesis, derivatives of Boc-serine are at the forefront of bioconjugation and chemical biology research. These fields require methods to selectively attach probes, such as fluorescent dyes, drugs, or imaging agents, to peptides and proteins.
A key strategy involves incorporating a serine residue modified with a bioorthogonal functional group—a group that reacts selectively with a partner group without interfering with native biological functionalities. A prominent example is the use of serine derivatives containing an alkyne group, such as Boc-Ser(O-propargyl)-OH. medchemexpress.comiris-biotech.deiris-biotech.de This alkyne-modified serine can be incorporated into a peptide chain using standard synthesis protocols. Following synthesis and purification, the alkyne serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.de These reactions allow the peptide to be efficiently and specifically conjugated to a molecule bearing a complementary azide (B81097) group. iris-biotech.de
This methodology is instrumental in creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that targets cancer cells. medchemexpress.com It is also widely used to attach fluorescent labels for studying protein localization and dynamics within living cells. iris-biotech.de The ability to install a reactive handle at a specific serine site provides precise control over the architecture of the final bioconjugate, a level of sophistication that is central to modern chemical biology.
Sustainable and Green Chemistry Approaches for this compound Synthesis and Application
The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. In the realm of peptide synthesis, this translates to developing more environmentally benign methods for both the production of building blocks like this compound and their subsequent use.
The traditional synthesis of protected amino acids and their application in SPPS involves large quantities of organic solvents and reagents that generate significant chemical waste. A major focus of green chemistry in this area is to minimize or eliminate protection/deprotection steps. As discussed previously, chemoenzymatic methods are a prime example of a greener approach, often utilizing water as a solvent and avoiding the need for side-chain protection altogether. nih.govacs.org This directly addresses the atom economy of the process by incorporating more of the starting material into the final product and reducing byproducts.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| N-(tert-Butoxycarbonyl)-O-acetyl-L-serine dicyclohexylamine (B1670486) salt | This compound |
| N-(tert-Butoxycarbonyl)-L-serine | Boc-Ser-OH |
| 9-Fluorenylmethyloxycarbonyl | Fmoc |
| tert-Butoxycarbonyl | Boc |
| tert-Butyl | tBu |
| Benzyl | Bzl |
| Trityl | Trt |
| Cyclohexyl | Chx |
| Trifluoroacetic acid | TFA |
| Hydrogen fluoride | HF |
| Trifluoromethanesulfonic acid | TFMSA |
| 4-(N-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino)benzyl | Dde |
| 1-(4,4-Dimethyl-2,6-dioxocyclohexan-1-ylidene)-3-methylbutyl | ivDde |
| Methyltrityl | Mtt |
| Methoxytrityl | Mmt |
| L-serine ethyl ester | Ser-OEt |
| N-acetylneuraminate lyase | NAL |
| N-(tert-Butoxycarbonyl)-O-propargyl-L-serine | Boc-Ser(O-propargyl)-OH |
| Dichloromethane (B109758) | DCM |
| N,N-Dimethylformamide | DMF |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Boc-Ser(Ac)-OH.DCHA, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves sequential protection of serine’s amino and hydroxyl groups. The tert-butoxycarbonyl (Boc) group protects the amine via nucleophilic addition-elimination, while the acetyl (Ac) group protects the hydroxyl via esterification. Key steps include:
- Boc protection under anhydrous conditions (e.g., Boc₂O in THF/DMF with a base like DMAP) .
- Acetylation using acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., pyridine) .
- Formation of the dicyclohexylamine (DCHA) salt to improve crystallinity and stability .
- Yield and purity depend on stoichiometric control, reaction time, and purification (e.g., recrystallization from ethanol/water mixtures). Impurities often arise from incomplete protection or side reactions with the serine backbone .
Q. How does the choice of acetyl and Boc protecting groups in this compound facilitate selective deprotection during peptide synthesis?
- Methodological Answer :
- The Boc group is acid-labile and can be removed with trifluoroacetic acid (TFA), while the acetyl group is base-sensitive and requires alkaline hydrolysis (e.g., NaOH/MeOH) .
- Orthogonal deprotection allows sequential unmasking of functional groups. For example, TFA cleavage of Boc preserves the acetyl group, enabling selective coupling at the amine during solid-phase synthesis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when characterizing this compound, particularly regarding rotameric forms of the acetyl group?
- Methodological Answer : Rotameric equilibria in the acetyl group (due to restricted rotation) may split peaks in - or -NMR. To address this:
- Use variable-temperature NMR to coalesce split signals and confirm dynamic exchange .
- Compare experimental data with computational models (e.g., DFT calculations) to assign rotameric populations .
- Cross-validate with HPLC-MS to rule out impurities .
Q. What orthogonal protection strategies are compatible with this compound in solid-phase peptide synthesis, and how do solvent systems affect coupling efficiency?
- Methodological Answer :
- Pair Boc/Ac with Fmoc (fluorenylmethyloxycarbonyl) for orthogonality. For example, Fmoc-protected amino acids can be coupled after Boc deprotection without affecting the acetyl group .
- Solvent polarity impacts coupling: DMF or NMP enhances solubility of this compound on resin, while DCM improves reagent penetration in hydrophobic environments .
- Monitor coupling efficiency via Kaiser test or FTIR to detect free amines .
Q. How do pH and temperature influence the stability of this compound during long-term storage?
- Methodological Answer :
- Stability studies show:
| Condition | Degradation Rate | Major Byproduct |
|---|---|---|
| pH < 2 (TFA) | High | Serine decomposition |
| pH 7–8 (aqueous) | Moderate | Acetyl hydrolysis |
| 4°C (dry, argon) | Low | None |
- Store at ≤ -20°C under inert gas to prevent hydrolysis and oxidation. Use TLC or LC-MS for periodic purity checks .
Q. What analytical techniques are most effective for identifying trace impurities in this compound synthesized via non-optimized routes?
- Methodological Answer :
- HPLC-MS : Detects low-abundance impurities (e.g., partially protected serine or DCHA adducts) with high sensitivity .
- 2D NMR (e.g., HSQC) : Resolves overlapping signals from stereoisomers or rotamers .
- Elemental Analysis : Confirms stoichiometry of C, H, N to validate salt formation .
Contradictions and Mitigation
- Evidence Gap : While Boc-Ser(Bzl)-OH cleavage uses HF/TFMSA for benzyl removal , this compound requires milder conditions (e.g., NaOH/MeOH) for acetyl deprotection. Researchers must validate cleavage protocols to avoid serine degradation.
- Safety Note : DCHA salts require handling in fume hoods due to cyclohexylamine volatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
